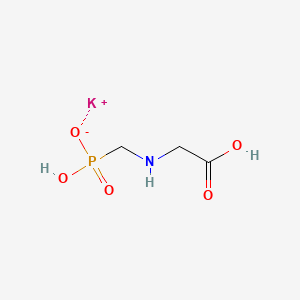

Glycine, N-(phosphonomethyl)-, potassium salt

Vue d'ensemble

Description

Glycine, N-(phosphonomethyl)-, potassium salt is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting a crucial enzyme in plants. This compound is commonly used in agriculture to control weeds and enhance crop yields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)-iminodiacetic acid, which is then oxidized to form the desired compound . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using glycine and formaldehyde in the presence of phosphorus trichloride or phosphorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Glycine, N-(phosphonomethyl)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its stability in different environments .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, phosphorus trichloride, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These products are used in different formulations of herbicides .

Applications De Recherche Scientifique

Agricultural Research

Glyphosate potassium is extensively studied for its efficacy in weed control and its impact on crop production. Its application has been shown to significantly reduce weed competition, thereby improving the yield of various crops such as soybeans, corn, and cotton. Research has focused on optimizing application rates and timing to maximize effectiveness while minimizing environmental impact .

Biochemical Studies

In biochemical research, glyphosate potassium serves as a model compound to study enzyme inhibition. Its interaction with EPSPS provides insights into metabolic pathways in plants and helps researchers understand the broader implications of herbicide use on plant physiology. Studies have also investigated glyphosate's effects on non-target organisms, contributing to discussions on ecological safety .

Toxicological Research

Research into the toxicological effects of glyphosate potassium has been significant, particularly concerning its potential health impacts on humans and animals. Various studies have assessed chronic exposure effects, reproductive toxicity, and carcinogenic potential. For instance, investigations have highlighted varying responses in animal models, with some studies indicating no adverse effects at certain exposure levels .

Environmental Impact Studies

The environmental implications of glyphosate potassium usage are critical areas of research. Studies have examined its persistence in soil and water systems, degradation pathways, and potential effects on biodiversity. Understanding these factors is essential for developing sustainable agricultural practices that mitigate negative environmental impacts while maintaining crop productivity .

Case Study 1: Glyphosate Efficacy in Crop Production

A study conducted on soybean fields demonstrated that glyphosate application at specific growth stages resulted in a 30% increase in yield compared to untreated fields. The research highlighted optimal application rates and timing as crucial factors influencing effectiveness .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving pregnant rabbits exposed to glyphosate potassium at various doses, researchers found no significant adverse effects on pregnancy outcomes or fetal development at lower exposure levels. However, higher doses did result in observable impacts on maternal health .

Case Study 3: Environmental Persistence

Research examining glyphosate's environmental persistence revealed that it degrades rapidly under certain conditions but can persist longer in less favorable environments. This study emphasized the importance of understanding local soil and climatic conditions when applying glyphosate-based herbicides .

Mécanisme D'action

The mechanism of action of Glycine, N-(phosphonomethyl)-, potassium salt involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the shikimate pathway, leading to the death of the plant .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Glycine, N-(phosphonomethyl)-, potassium salt include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These compounds share similar herbicidal properties and mechanisms of action .

Uniqueness: The uniqueness of this compound lies in its high solubility and stability, making it an effective herbicide in various agricultural settings. Its potassium salt form is particularly valued for its ease of application and effectiveness in weed control .

Activité Biologique

Glycine, N-(phosphonomethyl)-, potassium salt, commonly known as glyphosate, is an organophosphorus compound primarily recognized for its herbicidal properties. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. This inhibition disrupts the shikimate pathway, leading to plant death and making glyphosate a widely used herbicide in agriculture.

- Molecular Formula : C₃H₆KNO₅P

- Molecular Weight : 207.16 g/mol

- CAS Number : 39600-42-5

The biological activity of glyphosate is characterized by its specific action on the EPSPS enzyme. This enzyme is crucial in the shikimate pathway, which is not present in animals, making glyphosate selectively toxic to plants. The inhibition of EPSPS leads to a depletion of essential aromatic amino acids, ultimately resulting in plant death.

| Mechanism | Description |

|---|---|

| Target Enzyme | 5-enolpyruvylshikimate-3-phosphate synthase |

| Pathway Affected | Shikimate pathway |

| Resulting Effect | Disruption of aromatic amino acid synthesis |

Absorption and Distribution

Glyphosate is absorbed through plant foliage and roots, with studies indicating variable absorption rates depending on formulation and environmental conditions. In animals, glyphosate exhibits low acute toxicity; however, chronic exposure studies have raised concerns regarding potential carcinogenic effects.

Case Study Findings

- Acute Toxicity : Inhalation studies on Sprague-Dawley rats indicated a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg for acute exposure .

- Chronic Exposure : Long-term studies showed alterations in salivary gland cells in rats at doses above 400 mg/kg/day; however, these changes were not deemed adverse at lower doses .

Table 2: Summary of Toxicity Studies

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| Acute Inhalation | Sprague-Dawley Rats | 1000 | NOAEL established |

| Chronic Oral | Rats | >400 | Salivary gland cytoplasmic alterations noted |

| Chronic Oral | Mice | >1000 | No significant adverse effects observed |

Environmental Impact and Safety

Glyphosate's environmental impact has been a topic of extensive research. While it is effective in controlling weeds, concerns have been raised regarding its potential effects on non-target organisms and ecosystems. Studies have shown that glyphosate can affect microbial communities in soil and aquatic environments.

Research Findings on Environmental Impact

- Soil Microbial Activity : Glyphosate application has been linked to shifts in soil microbial populations, potentially affecting soil health and fertility .

- Aquatic Toxicity : Research indicates that glyphosate can be toxic to aquatic organisms at certain concentrations, raising concerns about runoff into water bodies .

Propriétés

IUPAC Name |

potassium;2-(phosphonomethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOPHZNMBKHGAV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCP(=O)(O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7KNO5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034645 | |

| Record name | Glycine, N-(phosphonomethyl)- potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39600-42-5 | |

| Record name | Glycine, N-(phosphonomethyl)- potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyphosate-potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.